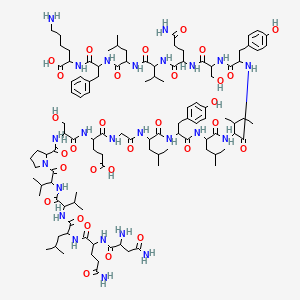
209518-24-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a nonapeptide that corresponds to the primary binding sites of the 23-residue mitochondrial aspartate aminotransferase presequence . This compound is primarily used in scientific research and has significant applications in the study of heat shock proteins (HSPs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p5 Ligand for DnaK and DnaJ involves peptide synthesis techniques. The nonapeptide is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of p5 Ligand for DnaK and DnaJ follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
p5 Ligand for DnaK and DnaJ undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified amino acid sequences .
科学研究应用
p5 Ligand for DnaK and DnaJ has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigates the role of heat shock proteins in cellular stress responses.
Medicine: Explores potential therapeutic applications in diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of p5 Ligand for DnaK and DnaJ involves its high-affinity binding to the heat shock proteins DnaK (Hsp70) and DnaJ (Hsp40). These proteins play a crucial role in protein folding, stabilization, and degradation. The ligand mimics the key binding sites of mitochondrial aspartate aminotransferase, facilitating the study of protein-protein interactions and the chaperone activity of heat shock proteins .
相似化合物的比较
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator with applications in breast cancer treatment.
Paeoniflorin: A herbal constituent with anti-cancer and anti-inflammatory properties.
Rifabutin: An antibiotic with potent antimycobacterial properties.
Uniqueness
p5 Ligand for DnaK and DnaJ is unique due to its specific binding affinity for heat shock proteins DnaK and DnaJ, making it a valuable tool in studying protein folding and stress responses. Unlike other compounds, it directly targets the chaperone activity of heat shock proteins, providing insights into their molecular mechanisms .
属性
CAS 编号 |
209518-24-1 |
|---|---|
分子式 |
C₄₄H₈₁N₁₅O₁₁S |
分子量 |
1028.27 |
序列 |
One Letter Code: CLLLSAPRR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





